molecular formula C17H16O4 B1596713 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid CAS No. 728918-98-7

4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

Cat. No.: B1596713
CAS No.: 728918-98-7
M. Wt: 284.31 g/mol
InChI Key: FVYNVKAYQZUHIY-UHFFFAOYSA-N
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Description

Biphenyl-4,4’-dicarboxylic acid 4-isopropyl ester: is an organic compound that belongs to the class of aromatic dicarboxylic acid esters. It is used in various scientific and industrial applications due to its unique chemical properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl-4,4’-dicarboxylic acid 4-isopropyl ester typically involves the esterification of Biphenyl-4,4’-dicarboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: Industrial production of Biphenyl-4,4’-dicarboxylic acid 4-isopropyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Biphenyl-4,4’-dicarboxylic acid 4-isopropyl ester can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Biphenyl-4,4’-dicarboxylic acid.

    Reduction: Biphenyl-4,4’-dicarboxylic acid 4-isopropyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Biphenyl-4,4’-dicarboxylic acid 4-isopropyl ester is used as a building block in the synthesis of polymers and metal-organic frameworks. It is also used in the development of liquid crystal polymers.

Biology: In biological research, it is used as a ligand in the study of protein-ligand interactions and as a component in drug delivery systems.

Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.

Industry: It is used in the production of high-performance materials, including coatings, adhesives, and electronic components.

Mechanism of Action

The mechanism of action of Biphenyl-4,4’-dicarboxylic acid 4-isopropyl ester involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their activity and function. The pathways involved include signal transduction and metabolic pathways, where the compound can act as an inhibitor or activator.

Comparison with Similar Compounds

    Biphenyl-4,4’-dicarboxylic acid: Similar structure but lacks the ester group.

    Dimethyl biphenyl-4,4’-dicarboxylate: Another ester derivative with methyl groups instead of isopropyl.

    Terephthalic acid: A related aromatic dicarboxylic acid with different substitution patterns.

Uniqueness: Biphenyl-4,4’-dicarboxylic acid 4-isopropyl ester is unique due to its specific ester group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

4-(4-propan-2-yloxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-11(2)21-17(20)15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(18)19/h3-11H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYNVKAYQZUHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373478
Record name Biphenyl-4,4'-dicarboxylic acid 4-isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728918-98-7
Record name 4-(1-Methylethyl) [1,1′-biphenyl]-4,4′-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728918-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphenyl-4,4'-dicarboxylic acid 4-isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728918-98-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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